1-Methyl-4-(4-nitro-1-naphthyl)piperazine
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Overview
Description
1-Methyl-4-(4-nitro-1-naphthyl)piperazine is a chemical compound with the molecular formula C15H17N3O2. It is characterized by the presence of a piperazine ring substituted with a methyl group and a nitro-naphthyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
The synthesis of 1-Methyl-4-(4-nitro-1-naphthyl)piperazine typically involves the reaction of 1-methylpiperazine with 4-nitro-1-naphthyl chloride under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
1-Methyl-4-(4-nitro-1-naphthyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The methyl group on the piperazine ring can be substituted with other functional groups using appropriate reagents and conditions.
Nucleophilic Addition: The nitro group can participate in nucleophilic addition reactions, forming various derivatives.
Scientific Research Applications
1-Methyl-4-(4-nitro-1-naphthyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(4-nitro-1-naphthyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can also interact with biological receptors, influencing their activity .
Comparison with Similar Compounds
1-Methyl-4-(4-nitro-1-naphthyl)piperazine can be compared with other similar compounds such as:
1-Methyl-4-(4-nitrophenyl)piperazine: Similar structure but with a phenyl group instead of a naphthyl group.
1-Methyl-4-(4-nitrobenzoyl)piperazine: Contains a benzoyl group instead of a naphthyl group.
1-Methyl-4-(4-nitroso)piperazine: Contains a nitroso group instead of a nitro group.
These comparisons highlight the unique properties of this compound, particularly its larger aromatic system due to the naphthyl group, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-methyl-4-(4-nitronaphthalen-1-yl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-16-8-10-17(11-9-16)14-6-7-15(18(19)20)13-5-3-2-4-12(13)14/h2-7H,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYXAGKLYGONDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C3=CC=CC=C32)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101251118 |
Source
|
Record name | 1-Methyl-4-(4-nitro-1-naphthalenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101251118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16154-63-5 |
Source
|
Record name | 1-Methyl-4-(4-nitro-1-naphthalenyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16154-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-4-(4-nitro-1-naphthalenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101251118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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